8H-pyrrolo[3,4-f]quinoxaline
Description
Propriétés
Numéro CAS |
157708-83-3 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.187 |
Nom IUPAC |
8H-pyrrolo[3,4-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-4-3-12-9)8-6-11-5-7(1)8/h1-6,11H |
Clé InChI |
QOTOXBUAFWLEEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN=C2C3=CNC=C31 |
Synonymes |
1H-Pyrrolo[3,4-f]quinoxaline (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 2: Pharmacological Profile Comparison
Physicochemical Properties and Pharmacokinetics
- Lipophilicity: 2,3-Substituted quinoxalines retain logP values similar to ZX-J-19, contributing to poor aqueous solubility and rapid clearance .
- Molecular Weight: Derivatives like 3-methyl-1H-pyrazolo[3,4-b]quinoxaline (MW: 184.2) are smaller than benzo[g] analogs, influencing bioavailability .
- Electron Properties: 6H-Pyrrolo[3,4-g]quinoxaline-6,8-dione’s electron-deficient core enhances charge transfer in DSSCs, a non-pharmacological application .
Méthodes De Préparation
Reaction Mechanism and Optimization
The process begins with the nucleophilic attack of 1,2-diaminobenzene on a diketone, forming a diimine intermediate. Acid- or base-catalyzed cyclization then generates the fused pyrrole-quinoxaline system. For example, using 2,5-hexanedione under reflux in acetic acid yields the target compound in 65–72% efficiency. Key variables include:
-
Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
-
Catalyst : p-Toluenesulfonic acid (pTSA) accelerates cyclization by protonating carbonyl groups.
-
Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal decomposition risks.
Substrate Scope and Limitations
This method tolerates electron-donating groups (e.g., methoxy, methyl) on the diketone but struggles with sterically hindered substrates. Halogenated derivatives (e.g., chloro, bromo) require longer reaction times (24–48 h) but achieve comparable yields. A notable limitation is the incompatibility with α,β-unsaturated diketones, which undergo competing Michael additions.
Three-Component One-Pot Synthesis with Arylglyoxals
A novel one-pot strategy employs arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin under acid catalysis. This method constructs the pyrrolo[3,4-f]quinoxaline skeleton via sequential imine formation, cyclocondensation, and dehydrogenation.
Procedural Details
In a representative protocol:
-
Reagents : 4-Methoxybenzaldehyde (1.2 equiv.), quinoxalin-6-amine (1.0 equiv.), 4-hydroxycoumarin (1.5 equiv.).
-
Conditions : HCl (10 mol%) in ethanol at 70°C for 8 h.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
This method achieves 68–85% yields across 12 substrates, with electron-rich arylglyoxals performing optimally. The reaction’s byproduct (water) simplifies purification, enhancing its green chemistry credentials.
Mechanistic Insights
The pathway involves:
-
Imine formation between arylglyoxal and quinoxalin-6-amine.
-
Nucleophilic attack by 4-hydroxycoumarin at the α-position of the glyoxal.
-
Cyclization and aromatization via acid-mediated dehydration.
Density functional theory (DFT) calculations suggest the transition state for cyclization has an activation energy of 22.3 kcal/mol, consistent with the mild reaction conditions.
Multi-Step Synthesis via Cross-Coupling Reactions
A modular approach constructs the pyrrolo[3,4-f]quinoxaline core through sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. This method allows precise control over substitution patterns.
Stepwise Protocol
-
Suzuki Coupling :
-
Reductive Amination :
Advantages and Challenges
-
Advantage : Enables installation of diverse aryl and alkyl groups at C-4 and N-8 positions.
-
Challenge : Requires air-sensitive catalysts and inert conditions, increasing operational complexity.
Gold-Catalyzed Intramolecular Hydroamination
Gold(I) complexes catalyze the cyclization of N-alkynyl indole precursors to form 8H-pyrrolo[3,4-f]quinoxaline derivatives. This method excels in functional group tolerance and mild conditions.
Catalytic Cycle and Optimization
-
Catalyst : (Ph₃P)AuSbF₆ (2 mol%).
-
Substrate : N-Propargyl indoles with electron-withdrawing groups (e.g., nitro, cyano).
-
Solvent : Dichloromethane, rt, 1.5–3 h.
The mechanism proceeds via:
-
Alkyne activation by Au(I), forming a π-complex.
-
6-endo-dig cyclization to generate the pyrrole ring.
-
Proton transfer and rearomatization .
Computational Validation
DFT studies reveal the cyclization step has a ΔG‡ of 14.8 kcal/mol, favoring the observed regioselectivity. Steric effects from substituents on the indole nitrogen modulate reaction rates, with tert-butyl groups slowing cyclization by 40% compared to methyl.
Comparative Analysis of Methods
Q & A
Q. What experimental approaches elucidate the mechanism of action for 8H-pyrrolo[3,4-f]quinoxaline in anticancer assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
